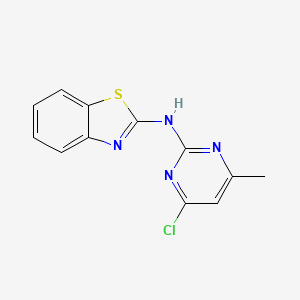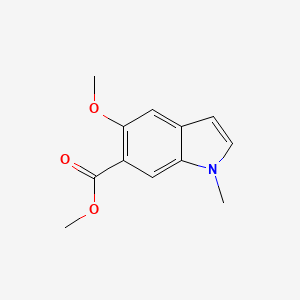
2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine is a heterocyclic compound that combines the structural features of benzothiazole and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine typically involves the condensation of 2-aminobenzothiazole with 4-chloro-6-methylpyrimidine under specific reaction conditions. One common method includes the use of a base such as triethylamine in an organic solvent like acetonitrile . The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, may be employed to reduce the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve heating and the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or induce apoptosis through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine, known for its antimicrobial properties.
4-Chloro-6-methylpyrimidine: Another precursor, used in the synthesis of various pyrimidine derivatives.
Benzimidazole Derivatives: Compounds with similar heterocyclic structures, known for their anticancer and antimicrobial activities.
Uniqueness
This compound is unique due to its combined structural features of benzothiazole and pyrimidine, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives further enhances its potential for scientific research and therapeutic applications .
Propriétés
Formule moléculaire |
C12H9ClN4S |
|---|---|
Poids moléculaire |
276.75 g/mol |
Nom IUPAC |
N-(4-chloro-6-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C12H9ClN4S/c1-7-6-10(13)16-11(14-7)17-12-15-8-4-2-3-5-9(8)18-12/h2-6H,1H3,(H,14,15,16,17) |
Clé InChI |
KXQXUFSRSZUXEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)


![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)
![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)


![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)


![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)


